![molecular formula C13H18Cl2N4 B14275822 1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 176757-75-8](/img/structure/B14275822.png)
1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings connected by a propane-1,3-diyl linker, with chloromethyl and methyl substituents on the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with propane-1,3-diyl bisamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include reduced pyrazole derivatives with methyl or other alkyl groups.
Scientific Research Applications
Chemistry: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pyrazole rings can interact with various receptors or enzymes, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate
- 1,1’-(Propane-1,3-diyl)bis[4-tert-butylpyridinium] diiodide
- 1,3-Bis(chlorodimethylsilyl)propane
Comparison: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of chloromethyl and methyl substituents on the pyrazole rings, which confer specific reactivity and biological activity. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. For example, 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate has imidazolium groups instead of pyrazole rings, resulting in different reactivity and applications.
Properties
CAS No. |
176757-75-8 |
|---|---|
Molecular Formula |
C13H18Cl2N4 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
3-(chloromethyl)-1-[3-[3-(chloromethyl)-5-methylpyrazol-1-yl]propyl]-5-methylpyrazole |
InChI |
InChI=1S/C13H18Cl2N4/c1-10-6-12(8-14)16-18(10)4-3-5-19-11(2)7-13(9-15)17-19/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
KNKCMPPZFGJVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=CC(=N2)CCl)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
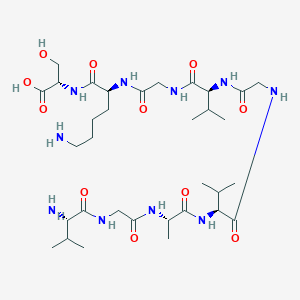
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
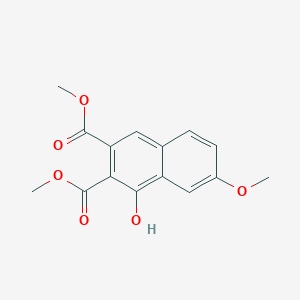
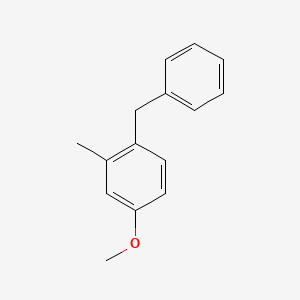
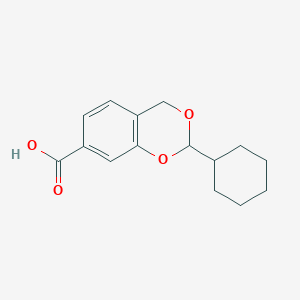
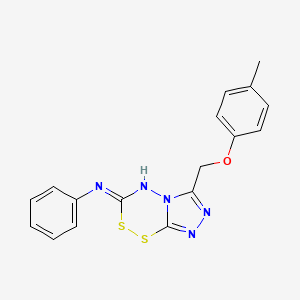
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
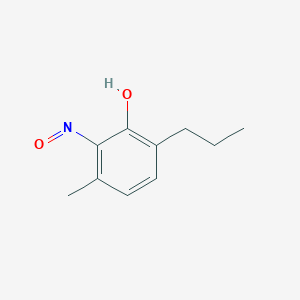

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
